![molecular formula C6H4ClN3O B1432569 6-Chlorooxazolo[5,4-b]pyridin-2-amine CAS No. 1256819-81-4](/img/structure/B1432569.png)
6-Chlorooxazolo[5,4-b]pyridin-2-amine
Overview
Description
6-Chlorooxazolo[5,4-b]pyridin-2-amine, also known as CL-2A, is a heterocyclic compound. It has a molecular formula of C6H4ClN3O and a molecular weight of 169.57 .
Molecular Structure Analysis
The InChI code for 6-Chlorooxazolo[5,4-b]pyridin-2-amine is 1S/C6H4ClN3O/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H, (H2,8,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
6-Chlorooxazolo[5,4-b]pyridin-2-amine is a grey solid . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Synthesis and Derivatives
- Efficient Synthesis of Chromeno Derivatives: A series of chromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-one derivatives were synthesized efficiently, which showed antiproliferative properties against cancer cells (Jin, Liu, Liu, Huang, & Shi, 2015).
- One-Step Synthesis of Thiazolo Derivatives: The synthesis of thiazolo[5,4-b]pyridines from chloronitropyridine and thioamide, or thiourea, was developed, producing a range of 6-nitrothiazolo[5,4-b]pyridine derivatives (Sahasrabudhe, Estiarte, Tan, Zipfel, Cox, O'mahony, Edwards, & Duncton, 2009).
Anticancer Activity
- Novel Alkyl Amide Functionalized Derivatives: Synthesized alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives demonstrated anticancer activity against multiple cancer cell lines (Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, & Banda, 2013).
- 3-Substituted Aminoisoxazolo Derivatives: The synthesis of aminoisoxazolo[5,4-b]pyridines led to compounds with antiproliferative activity against various tumor cell lines (Poręba, Wietrzyk, & Opolski, 2002).
Antimicrobial and Anti-Biofilm Activities
- Pyrazolo[3,4-b]pyridine and Pyrimidine Derivatives: A series of these derivatives showed cytotoxicity against human cancer cell lines and also demonstrated antimicrobial, anti-biofilm, and MBC activities (Nagender, Reddy, Kumar, Poornachandra, Kumar, & Narsaiah, 2014).
Safety and Hazards
properties
IUPAC Name |
6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDGQBYWIPBVNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorooxazolo[5,4-b]pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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